2-(Trifluoromethyl)quinolin-7-ol
Overview
Description
2-(Trifluoromethyl)quinolin-7-ol, also known as TFQ, is an organic compound that has gained significant attention for its potential applications in various fields of research and industry. It is a light greyish-beige powder .
Synthesis Analysis
The synthesis of this compound involves various documented methods. One reported method involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves the reaction of 4, 7-dichloroquinoline with propargyl alcohol in the presence of sodium hydride .Molecular Structure Analysis
The molecular formula of this compound is C10H6F3NO. The structure contains a benzene ring fused with a pyridine moiety, with a trifluoromethyl group attached .Scientific Research Applications
Antimalarial Applications
2-(Trifluoromethyl)quinolin-7-ol derivatives, especially when substituted with trifluoromethyl, have shown significant efficacy against resistant strains of malaria. They serve as a foundation for designing novel antimalarial agents with enhanced activity against Plasmodium-resistant strains. These derivatives are recognized for their potential in addressing parasite resistance and are being considered in new drug development strategies (Romero, 2019).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of this compound derivatives have been extensively studied, with particular emphasis on their activity against strains like Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum. These compounds are being explored for their potential as future antituberculosis agents, demonstrating significant inhibition of microbial growth (Garudachari et al., 2014).
Anticancer Applications
Studies have indicated that trifluoromethyl quinoline derivatives exhibit potent growth inhibition properties in cancer models, such as in zebrafish embryos. These compounds, identified through rational design and synthesis, have been shown to possess significant anticancer activity, offering new avenues for cancer treatment strategies (Sittaramane et al., 2015).
Bioimaging Applications
The unique properties of this compound derivatives, particularly those with amino and trifluoromethyl groups, have been utilized in bioimaging. These compounds exhibit strong intramolecular charge-transfer fluorescence and have been successfully applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. This application is significant in cell biology and medical diagnostics (Chen et al., 2019).
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-4-2-6-1-3-7(15)5-8(6)14-9/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBLTDHXQBGGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301038 | |
Record name | 2-(Trifluoromethyl)-7-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-81-8 | |
Record name | 2-(Trifluoromethyl)-7-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41192-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)-7-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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